molecular formula C32H60O6 B080596 Trimethylolethane trinonanoate CAS No. 10535-50-9

Trimethylolethane trinonanoate

Cat. No.: B080596
CAS No.: 10535-50-9
M. Wt: 540.8 g/mol
InChI Key: JMYBRXSQFQZFFB-UHFFFAOYSA-N
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Description

Trimethylolethane trinonanoate (C3H5(OCOC8H17)3) is a triester derived from the reaction of trimethylolethane (TME, C5H12O3) with nonanoic acid. TME, a neopentyl-structured triol, is synthesized via a two-step process involving propionaldehyde and formaldehyde condensation followed by a Cannizzaro reaction . The trinonanoate ester is likely produced through esterification, leveraging TME’s three hydroxyl groups to form a branched, hydrophobic compound.

Properties

CAS No.

10535-50-9

Molecular Formula

C32H60O6

Molecular Weight

540.8 g/mol

IUPAC Name

[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate

InChI

InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3

InChI Key

JMYBRXSQFQZFFB-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC

Other CAS No.

10535-50-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylolethane Hydrate vs. Ionic Clathrate Hydrates

Trimethylolethane (TME) hydrate, a PCM, exhibits a phase change temperature of 29.5°C and latent heat of 218 J/g , making it suitable for lithium-ion battery cooling and smart textiles . In contrast, ionic clathrate hydrates (e.g., tetra-n-butylphosphonium hydroxide) have lower phase change temperatures (~15°C) and distinct crystal structures, limiting their utility in higher-temperature applications .

Property TME Hydrate Ionic Clathrate Hydrate
Phase Change Temperature 29.5°C 15°C
Latent Heat 218 J/g 150–200 J/g (estimated)
Structural Stability High (neopentyl) Moderate (clathrate cages)

TME Esters vs. Trimethylolpropane Esters

Trimethylolethane trinonanoate’s closest analogs are trimethylolpropane (TMP) esters, such as TMP trinonanoate. The neopentyl structure of TME imparts higher thermal stability and lower viscosity compared to TMP’s linear triol backbone. For example:

  • Thermal Stability : TME’s branching reduces oxidative degradation, whereas TMP esters may require stabilizers for high-temperature applications.
  • Viscosity: TME trinonanoate likely has lower viscosity than TMP trinonanoate due to reduced molecular entanglement .

Comparison with Other PCMs and Plasticizers

  • Paraffin Waxes: Limited thermal cyclability (<100 cycles) compared to TME-based PCMs (>500 cycles) .
  • Phthalate Esters: this compound lacks the endocrine-disruption risks associated with phthalates but may have higher production costs .

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